molecular formula C18H25N3O4S B11824959 tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate

tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate

Cat. No.: B11824959
M. Wt: 379.5 g/mol
InChI Key: VBWDTXPTDNZPQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a tert-butyl group, a piperidine ring, and a benzo[d]isothiazole moiety with a dioxido functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzo[d]isothiazole moiety: This can be achieved through the reaction of appropriate precursors under oxidative conditions to introduce the dioxido functional group.

    Piperidine ring formation: The piperidine ring can be synthesized via cyclization reactions involving suitable amine and carbonyl compounds.

    Coupling reactions: The final step involves coupling the benzo[d]isothiazole moiety with the piperidine ring and introducing the tert-butyl carbamate group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The dioxido functional group can participate in oxidation reactions, potentially forming higher oxidation state products.

    Reduction: Reduction reactions can target the benzo[d]isothiazole moiety, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the benzo[d]isothiazole moiety.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution reagents: Including halogens, alkylating agents, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield higher oxidation state derivatives of the benzo[d]isothiazole moiety.

    Reduction: Can produce reduced forms of the benzo[d]isothiazole moiety.

    Substitution: Results in substituted derivatives at the piperidine ring or benzo[d]isothiazole moiety.

Scientific Research Applications

tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The dioxido functional group and the piperidine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)methyl)carbamate
  • tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate

Uniqueness

tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H25N3O4S

Molecular Weight

379.5 g/mol

IUPAC Name

tert-butyl N-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-2-yl]methyl]carbamate

InChI

InChI=1S/C18H25N3O4S/c1-18(2,3)25-17(22)19-12-13-8-6-7-11-21(13)16-14-9-4-5-10-15(14)26(23,24)20-16/h4-5,9-10,13H,6-8,11-12H2,1-3H3,(H,19,22)

InChI Key

VBWDTXPTDNZPQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCN1C2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.